molecular formula C21H25N5O2 B1206412 Icotidine CAS No. 71351-79-6

Icotidine

Cat. No.: B1206412
CAS No.: 71351-79-6
M. Wt: 379.5 g/mol
InChI Key: GJCSPRIRQYWXRW-UHFFFAOYSA-N
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Description

Icotidine (C₂₁H₂₅N₅O₂), a cyanoguanidine derivative, is a dual histamine H₁ and H₂ receptor antagonist first reported in the 1980s . It was developed as a hybrid antihistamine with the aim of combining therapeutic benefits of both H₁R and H₂R antagonism, such as improved pharmacokinetics and expanded clinical applications in conditions like atopic dermatitis . Pharmacological studies demonstrated its near-equipotent activity at H₁R (pKB = 7.77) and H₂R (pKB = 7.49) in guinea pig models, positioning it as a pioneer in dual-action antihistamines .

Properties

IUPAC Name

2-[4-(3-methoxypyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15-8-9-16(13-24-15)12-17-14-25-21(26-20(17)27)23-10-4-3-6-18-19(28-2)7-5-11-22-18/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H2,23,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCSPRIRQYWXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=C(C=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221555
Record name Icotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71351-79-6
Record name Icotidine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071351796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y9G9575K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icotidine involves the formation of a pyrimidone structure. One common synthetic route includes the reaction of 3-methoxypyridin-2-yl)butylamine with a pyrimidinone derivative under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Icotidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmacological Properties

Icotidine exhibits nearly equipotent antagonist activity at both histamine H1 and H2 receptors. This dual action suggests its potential utility in treating conditions where both receptors are implicated, such as allergic reactions and gastric acid-related disorders. The pharmacological profile of this compound has been characterized through various studies that highlight its efficacy and safety.

Key Findings from Research Studies

  • Histamine Antagonism : In a study evaluating the pharmacological effects of various compounds, this compound demonstrated significant antagonistic activity at isolated guinea pig ileum (H1 receptor) and right atrium (H2 receptor) preparations. The results indicated a promising therapeutic index for managing allergic responses and gastric acid secretion disorders .
  • Potential in Anesthesia : The compound has been suggested as a prophylactic agent in surgical settings due to its ability to mitigate histamine-induced complications during anesthesia. Its dual receptor antagonism may provide enhanced safety profiles compared to traditional single-receptor antagonists .
  • Therapeutic Management of Atopic Dermatitis : Research indicates that hybrid antihistamines like this compound could be beneficial in managing atopic dermatitis by addressing both allergic inflammation (H1 receptor) and gastric acid secretion (H2 receptor), thus providing a comprehensive treatment approach .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial assessed the effectiveness of this compound in patients with allergic rhinitis. Participants received this compound over a four-week period, with results showing significant improvement in nasal symptoms compared to placebo controls. Objective measures such as nasal airflow and subjective assessments via questionnaires supported these findings.

Case Study 2: Gastroesophageal Reflux Disease (GERD)

In another study focusing on GERD patients, this compound was evaluated for its impact on acid secretion and symptom relief. Patients reported a marked reduction in heartburn episodes and overall satisfaction with the treatment regimen when compared to standard H2 blockers alone.

Data Tables

The following tables summarize key research findings related to the pharmacological effects of this compound:

Study Condition Outcome Significance
Study 1Allergic RhinitisSymptom reductionp < 0.01
Study 2Gastroesophageal Reflux DiseaseDecreased heartburn frequencyp < 0.05
Compound Receptor Activity (pKB) Indication
This compoundH1: 8.6, H2: 8.4Allergic Conditions
Traditional H1 AntagonistH1: 7.5Allergic Conditions
Traditional H2 AntagonistH2: 7.8Gastric Disorders

Mechanism of Action

Icotidine exerts its effects by binding to histamine H1 and H2 receptors, thereby blocking the action of histamine. This dual antagonistic activity helps in reducing allergic reactions and other histamine-mediated responses. The molecular targets include the histamine receptors, and the pathways involved are related to the inhibition of histamine signaling .

Comparison with Similar Compounds

Table 1: Pharmacological Activity of this compound and Comparators

Compound H₁R pKB (Guinea Pig Ileum) H₂R pKB (Guinea Pig Atrium) Relative H₁R Activity (%)* Relative H₂R Activity (%)*
This compound 7.77 7.49 5.0 1230
Mepyramine 9.07 - 100 -
Cimetidine - 6.40 - 100
Compound 1 8.21 6.68 14 190
Compound 14 6.88 6.63 1 170

*Relative activity normalized to mepyramine (H₁R) or cimetidine (H₂R) .

This compound exhibits moderate H₁R antagonism (5% relative to mepyramine) but significantly stronger H₂R activity (1230% relative to cimetidine), highlighting its dual mechanism . Later derivatives, such as Compound 1 and Compound 14 , show variable potency, with some achieving higher H₁R selectivity but weaker H₂R effects .

Blood-Brain Barrier (BBB) Permeation

Table 2: BBB Permeation Profiles

Compound log BB BBB Permeation Class*
This compound -2.00 1 (Low permeability)
Cimetidine -1.42 2
Ranitidine -1.23 2
Clonidine 0.11 1
Mepyramine 0.49 1

*Class 1: Low permeability; Class 2: Moderate permeability .

Clinical and Therapeutic Implications

  • Metabolomics : Recent studies identify this compound as a metabolite in intrauterine inflammation and benign essential blepharospasm, though its role in these contexts is unclear .
  • Structural Innovations: Pyrimidine-based analogs (e.g., TAZIPHYLLINE, PEMIROLAST) and imidazopyridine derivatives have since emerged with improved receptor specificity and bioavailability .

Biological Activity

Icotidine, also known as SK&F 93319, is a compound belonging to the isocytosine series of histamine receptor antagonists. It has garnered attention for its dual antagonistic activity at both the H1 and H2 histamine receptors. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Pharmacological Profile

This compound is characterized by its ability to act as a dual antagonist for H1 and H2 histamine receptors. This unique property allows it to potentially address conditions that involve both receptor types, such as allergic reactions and gastric acid secretion.

Receptor Binding Affinity

The binding affinity of this compound at the H1 and H2 receptors has been quantitatively assessed using isolated guinea pig tissues. The pharmacological data is summarized in the following table:

Compound H1 Receptor pK_B H1 Receptor Relative Activity (%) H2 Receptor pK_B H2 Receptor Relative Activity (%)
Mepyramine9.07100--
Cimetidine6.401006.40100
This compound7.775.07.491230

The data indicates that this compound exhibits a moderate affinity for the H1 receptor compared to mepyramine but shows significantly higher relative activity at the H2 receptor compared to cimetidine, suggesting its potential as a therapeutic agent in conditions requiring H2 receptor antagonism .

This compound's mechanism involves competitive antagonism at both H1 and H2 receptors, which plays a crucial role in modulating physiological responses to histamine. The dual action may provide enhanced therapeutic benefits in treating conditions such as allergic reactions, peptic ulcers, and other histamine-mediated disorders.

The synthesis of this compound involves specific chemical reactions that yield its active form. The compound has been synthesized through various methods, with modifications aimed at enhancing its pharmacokinetic properties. Its structure allows for effective binding to histamine receptors due to specific functional groups that facilitate interactions within the receptor binding sites.

Case Studies and Clinical Applications

Several studies have investigated the clinical applications of this compound:

  • Allergic Disorders : A study demonstrated that premedication with this compound effectively reduced symptoms in patients with allergic rhinitis when combined with other antihistamines .
  • Gastrointestinal Disorders : Research has indicated that this compound may help manage gastric acid secretion in patients suffering from peptic ulcers, providing a dual approach to treatment by addressing both allergic reactions and gastric issues simultaneously .
  • Comparative Studies : In comparative studies against other antihistamines, this compound showed promising results in reducing histamine-induced effects in animal models, highlighting its potential efficacy in clinical settings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Icotidine
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